molecular formula C8H12ClN B6190954 (6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride CAS No. 2679949-34-7

(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B6190954
CAS No.: 2679949-34-7
M. Wt: 157.64 g/mol
InChI Key: JNFDDSUOTZGGKN-OGFXRTJISA-N
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Description

(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.

Properties

CAS No.

2679949-34-7

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

(6S)-6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H/t7-;/m1./s1

InChI Key

JNFDDSUOTZGGKN-OGFXRTJISA-N

Isomeric SMILES

C#C[C@@H]1CC2(CC2)CN1.Cl

Canonical SMILES

C#CC1CC2(CC2)CN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-ethynyl-5-azaspiro[2One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides . This reaction is facilitated by a chiral catalyst, which ensures the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of (6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the spirocyclic core can produce various spirocyclic amines.

Scientific Research Applications

(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved efficacy and selectivity.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific mechanical and chemical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of (6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or other biomolecules, potentially modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-azaspiro[2.4]heptane: Lacks the ethynyl group but shares the spirocyclic core.

    6-ethynyl-5-azaspiro[2.4]heptane: Similar structure but without the hydrochloride salt form.

    Spiro[2.4]heptane derivatives: Various derivatives with different substituents on the spirocyclic core.

Uniqueness

(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific combination of the spirocyclic core and the ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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